molecular formula C18H37NO6 B098996 N-Dodecyl-D-gluconamide CAS No. 18375-63-8

N-Dodecyl-D-gluconamide

Cat. No.: B098996
CAS No.: 18375-63-8
M. Wt: 363.5 g/mol
InChI Key: WUTZOLDBWJNAMI-WCXIOVBPSA-N
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Description

N-Dodecyl-D-gluconamide is a sugar-based compound derived from gluconic acid and dodecylamine. It belongs to the class of aldonamides, which are amides of aldonic acids. This compound is known for its amphiphilic properties, making it a potential alternative to petroleum-based surfactants. Its structure consists of a hydrophilic sugar head and a lipophilic alkyl chain, which imparts unique properties suitable for various applications in detergency, medicine, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-D-gluconamide can be synthesized through the reaction of dodecylamine with D-(+)-glucono-1,5-lactone. The reaction typically involves grinding stoichiometric amounts of the amine and lactone in the presence of water as a liquid-assisted grinding agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors where the reactants are mixed under controlled conditions to ensure consistent quality and yield. The reaction is typically carried out in methanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-D-gluconamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-Dodecyl-D-gluconamide (C18H37NO6) is an amphiphilic molecule characterized by a hydrophobic dodecyl chain and a hydrophilic gluconamide head. The unique structure contributes to its surfactant properties, enabling it to function effectively in aqueous environments.

Surfactant Applications

2.1 Detergency and Emulsification

This compound has been investigated for its effectiveness as a surfactant in detergency applications. Its ability to reduce surface tension makes it suitable for use in cleaning products and emulsifiers in cosmetic formulations. Studies have shown that sugar-based surfactants like this compound exhibit lower toxicity compared to traditional surfactants, making them more environmentally friendly .

2.2 Mechanosynthesis of Aldonamides

Recent research highlights the use of this compound in the mechanosynthesis of aldonamides, where it serves as a reactant in the formation of various sugar-based compounds. The mechanochemical approach allows for rapid synthesis with high yields, demonstrating the compound's versatility in organic synthesis .

Biomedical Applications

3.1 Drug Delivery Systems

This compound is being explored for its potential in drug delivery systems due to its amphiphilic nature, which facilitates the formation of micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies indicate that formulations using this compound can improve the therapeutic efficacy of poorly soluble drugs .

3.2 Cryopreservation

The compound has been identified as a potential ice recrystallization inhibitor (IRI), which is crucial in cryopreservation techniques for biological samples such as umbilical cord blood. By preventing ice crystal growth during freezing, this compound helps maintain cell viability post-thawing .

Case Studies and Research Findings

Study Application Findings
DetergencyDemonstrated effective surface tension reduction compared to conventional surfactants; lower toxicity profile noted.
MechanosynthesisAchieved high yields (up to 96%) in the synthesis of N-dodecyl-aldonamides through mechanochemical methods; rapid reaction times observed (within minutes).
CryopreservationIdentified as an effective IRI; improved survival rates of cryopreserved cells reported when used in formulations.

Mechanism of Action

The mechanism of action of N-Dodecyl-D-gluconamide is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound processes. The compound can also form micelles, which can encapsulate hydrophobic molecules, facilitating their transport and delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dodecyl-D-gluconamide stands out due to its specific combination of a dodecyl chain and a gluconamide head, providing a balance of hydrophilic and lipophilic properties. This makes it particularly effective as a surfactant and in forming stable emulsions. Its biodegradability and low toxicity further enhance its appeal for various applications .

Biological Activity

N-Dodecyl-D-gluconamide is a surfactant derived from D-gluconic acid, characterized by a long hydrophobic dodecyl chain and a hydrophilic carbohydrate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C18H37NO6C_{18}H_{37}NO_6 and a molecular weight of approximately 365.49 g/mol. The structure features a dodecyl chain (C12H25) linked to a D-gluconamide group, which enhances its amphiphilic properties. This amphiphilicity is crucial for its biological activity, allowing it to interact with various biological membranes.

Overview

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli.

Case Studies

  • Antimicrobial Efficacy : A study reported that this compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and M. tuberculosis. These results suggest moderate antibacterial activity, making it a candidate for further development in antimicrobial applications .
  • Comparative Analysis : In comparative studies with other surfactants, this compound demonstrated comparable surface activity and foaming properties to sodium dodecyl sulfate (SDS), indicating its potential as an effective antimicrobial agent in various formulations .

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes. The hydrophobic dodecyl chain facilitates insertion into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is common among surfactants and is crucial for their effectiveness in microbial inhibition.

Cytotoxicity and Safety Profile

While investigating the biological activity of this compound, researchers also assessed its cytotoxicity. Preliminary findings indicate low cytotoxic effects on human cell lines at concentrations effective against bacteria, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Target OrganismReference
This compound25Staphylococcus aureus
Sodium dodecyl sulfate (SDS)20Escherichia coli
D-ribono-1,4-lactone25Mycobacterium tuberculosis
N-octyl-2-aminoethyl-D-gluconamide50Candida albicans

Properties

IUPAC Name

(2R,3S,4R,5R)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO6/c1-2-3-4-5-6-7-8-9-10-11-12-19-18(25)17(24)16(23)15(22)14(21)13-20/h14-17,20-24H,2-13H2,1H3,(H,19,25)/t14-,15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTZOLDBWJNAMI-WCXIOVBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313473
Record name N-Dodecyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-63-8
Record name N-Dodecyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecyl-D-gluconamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-dodecyl-D-gluconamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Dodecyl-D-gluconamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Dodecyl-D-gluconamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Dodecyl-D-gluconamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Dodecyl-D-gluconamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Dodecyl-D-gluconamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Dodecyl-D-gluconamide

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